- An Easy Route to (Hetero)arylboronic Acids, Chemistry - A European Journal, 2014, 20(22), 6608-6612
Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)
94839-07-3 structure
Product Name:(2H-1,3-benzodioxol-5-yl)boronic acid
كاس عدد:94839-07-3
وسط:C7H7BO4
ميغاواط:165.939082384109
MDL:MFCD01009695
CID:61751
PubChem ID:2734371
Update Time:2025-06-22
(2H-1,3-benzodioxol-5-yl)boronic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzo[d][1,3]dioxol-5-ylboronic acid
- 3,4-Methylenedioxyphenylboronic acid
- 3,4-(Methylenedioxy)benzeneboronic acid
- 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid
- 1,3-Benzodioxol-5-ylboronic acid
- 3,4-(Methylenedioxy)phenylboronic acid
- 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)
- 1,3-Benzodioxole-5-boronic acid
- 3,4
- 3,4-Methylenedioxybenzeneboronic acid
- BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-
- Methylcyclopentadiene diMer
- 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)
- 3,4-Methylenedioxyphenyl boronic acid
- Boronic acid, 1,3-benzodioxol-5-yl-
- (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID
- 5-benzo[d][1,3]dioxole boronic acid
- (3,4-methylenedioxyphenyl)boronic acid
- 3,4-Methylenedioxyphenylboronic a
- B-1,3-Benzodioxol-5-ylboronic acid (ACI)
- Boronic acid, 1,3-benzodioxol-5-yl- (9CI)
- (1,3-Benzodioxol-5-yl)boronic acid
- (Benzodioxol-5-yl)boronic acid
- 1,3-Benzodioxolan-5-ylboronic acid
- (1,3-dioxaindan-5-yl)boronic acid
- (3,4-methylenedioxy)benzeneboronic acid
- AKOS009159266
- AB07960
- BP-11813
- Z381540928
- GS-6344
- DB-010505
- 3,4-(methylenedioxy) phenylboronic acid
- SCHEMBL30231
- benzo[1,3]dioxol-5-yl-boronic acid
- CS-W003981
- (3,4-methylenedioxyphenyl)-boronic acid
- 3,4-methylenedioxyphenyl-boronic acid
- EN300-212504
- SY014778
- Q-102220
- BENZO[1,3]DIOXOLE-5-BORONIC ACID
- 2H-1,3-benzodioxol-5-ylboronic acid
- Benzo[d][1,3]dioxol-5-ylboronicacid
- M2035
- 3,4-methylenedioxy-phenyl boronic acid
- DTXSID10370261
- 3,4-methylene dioxyphenylboronic acid
- 4-methylenedioxyphenylboronic acid
- CHEMBL141313
- A22896
- MFCD01009695
- 5-benzo[1,3]dioxolylboronic acid
- 1,3-benzodioxol-5-yl boronic acid
- 94839-07-3
- 3,4-methylenedioxybenzene boronic acid
- BDBM50067897
- RARECHEM AH PB 0145
- TIMTEC-BB SBB003898
- 3,4-Methylenedioxyphenylboroni
- (2H-1,3-benzodioxol-5-yl)boronic acid
-
- MDL: MFCD01009695
- نواة داخلي: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
- مفتاح Inchi: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
- ابتسامات: OB(C1C=C2C(OCO2)=CC=1)O
- برن: 5523347
حساب السمة
- نوعية دقيقة: 166.04400
- النظائر كتلة واحدة: 166.044
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 1
- تعقيدات: 164
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 58.9
- تهمة السطحية: 0
الخصائص التجريبية
- اللون / الشكل: 固体
- كثيف: 1.423
- نقطة انصهار: 224-229 °C (lit.)
- نقطة الغليان: 347.3±52.0℃ at 760 mmHg
- نقطة الوميض: 163.867℃
- بسا: 58.92000
- لوغب: -0.90490
- الذوبان: 未确定
- بكا: 8.48±0.20(Predicted)
(2H-1,3-benzodioxol-5-yl)boronic acid أمن المعلومات
-
رمزي:
- حث:警告
- إشارة عشوائية:Warning
- وصف الخطر: H315,H319,H335
-
تحذير:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S37/39-S26
-
تحديد البضائع الخطرة:
- مصطلح خطر:R36/37/38
- مستوى الخطر:IRRITANT
- ظروف التخزين:Store at room temperature
(2H-1,3-benzodioxol-5-yl)boronic acid بيانات الجمارك
- رمز النظام المنسق:2932999099
- بيانات الجمارك:
中国海关编码:
2932999099概述:
2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2H-1,3-benzodioxol-5-yl)boronic acid الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011004-1g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011004-5g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 97% | 5g |
£24.00 | 2022-03-01 | |
| Fluorochem | 011004-10g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 97% | 10g |
£45.00 | 2022-03-01 | |
| Fluorochem | 011004-25g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 97% | 25g |
£90.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104500-25g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 98% | 25g |
¥443.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104500-5g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 98% | 5g |
¥95.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104500-1g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H64704-1g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 97% | 1g |
¥170 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H64704-5g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 97% | 5g |
¥480 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H64704-25g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 97% | 25g |
¥1440 | 2023-09-19 |
(2H-1,3-benzodioxol-5-yl)boronic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 3 h, rt → reflux; reflux → -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
المراجع
- Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling Methodology, Journal of Organic Chemistry, 2005, 70(22), 8948-8955
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium acetate , Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ; 3 h, 40 °C
المراجع
- Process for preparing organic boronic acid derivatives using diboronic acid, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: Butyl bromide
المراجع
- Preparation of 1,3-benzodioxole boron compounds, Chemiker-Zeitung, 1984, 108(9), 287-8
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis, European Journal of Medicinal Chemistry, 2018, 145, 96-112
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridine, Australian Journal of Chemistry, 1994, 47(12), 2235-54
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Diboronic acid Solvents: Methanol ; 3 h, 15 °C
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
المراجع
- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts, Journal of the American Chemical Society, 2016, 138(9), 2985-2988
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 15 min, 0 °C
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
المراجع
- Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation, Journal of Organic Chemistry, 2014, 79(21), 10568-10580
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
المراجع
- An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reaction, Journal of Chemical Sciences (Berlin, 2016, 128(3), 441-450
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
المراجع
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
المراجع
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 4 h, rt
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
المراجع
- Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK, United States, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Water
المراجع
- Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivatives, Chemical Communications (Cambridge, 2019, 55(79), 11876-11879
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
المراجع
- Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesis, Journal of Organic Chemistry, 2004, 69(4), 1126-1136
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Hexane ; < -55 °C; 30 min, < -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
المراجع
- Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -90 °C; 30 min, -90 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides, World Intellectual Property Organization, , ,
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Electron-Driven Nitration of Unsaturated Hydrocarbons, Angewandte Chemie, 2023, 62(28),
طريقة الإنتاج 20
رد فعل الشرط
المراجع
- Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative Study, Synthesis, 2018, 50(22), 4395-4412
(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials
- 4-Bromo-1,2-methylenedioxybenzene
- Tri-n-butyl Borate
- 2H-1,3-benzodioxol-5-amine
- 5-Iodobenzo[d][1,3]dioxole
(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products
(2H-1,3-benzodioxol-5-yl)boronic acid الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
رقم الطلب:A11107
حالة المخزون:in Stock
كمية:100g/500g
نقاء:99%
آخر تحديث معلومات التسعير:Thursday, 29 August 2024 20:57
الأسعار ($):154.0/769.0
بريد إلكتروني:sales@amadischem.com
(2H-1,3-benzodioxol-5-yl)boronic acid الوثائق ذات الصلة
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid) منتجات ذات صلة
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الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
نقاء:99%/99%
كمية:100g/500g
الأسعار ($):154.0/769.0